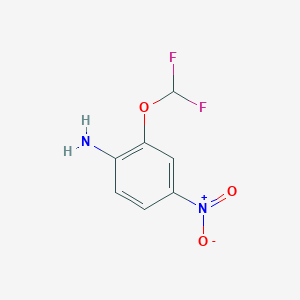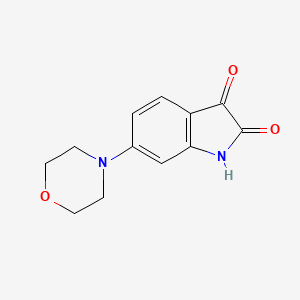
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
Descripción general
Descripción
6-(Morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, commonly referred to as 6-MID, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole-2,3-dione, and has been found to have various biochemical and physiological effects. Additionally, the advantages and limitations of 6-MID for lab experiments will be discussed, as well as future directions for research.
Aplicaciones Científicas De Investigación
Chemical Structure and Molecular Interactions
Research on related compounds such as 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione revealed insights into molecular structures and interactions. These compounds, including a morpholin ring and an indole heterocycle, have been studied using X-ray single crystal diffraction analysis, showing strong hydrogen bonding and framework structures (Kaynak, Özbey, & Karalı, 2013).
Antituberculosis Activity
A study on derivatives of 1H-indole-2,3-dione, including morpholinomethyl variants, found significant antituberculosis activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing antituberculosis drugs (Karalı et al., 2007).
C-C and C-N Bonds Formation
A method involving iodine-promoted regioselective formation of C-C and C-N bonds in N-protected indole derivatives, including 4-(1H-indol-2-yl)morpholines, was demonstrated. This approach is significant for synthesizing bioactive compounds (Li et al., 2011).
Antimicrobial Activity
A novel cyclodepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, showed antimicrobial activity against various bacterial strains, including Escherichia coli, illustrating its potential in pharmacological applications (Yancheva et al., 2012).
Cytotoxicity Evaluation
Research on 5-nitro-1H-indole-2,3-dione derivatives, including morpholinomethyl variants, showed potential in cancer treatment due to their cytotoxic effects against various human tumor cell lines (Karalı, 2002).
Synthesis and Chemical Transformations
6-(Morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, a related compound, was synthesized effectively, demonstrating the potential for creating structures with pharmacological activity (Kravchenko et al., 2006).
Xanthine Oxidase Inhibition and Anti-Inflammatory Effects
Cyclodidepsipeptides, including morpholine-diones, exhibited inhibitory activity against xanthine oxidase and significant anti-inflammatory response, indicating their therapeutic potential in conditions like gout (Šmelcerović et al., 2013).
Anticorrosion and Antibacterial Properties
1-(Morpholinomethyl)indoline-2,3-dione was studied for its inhibitory action on corrosion of metals and showed antibacterial properties, suggesting its utility in materials science (Miao, 2014).
Field-Effect Transistor Applications
Compounds like 3,7-diphenylpyrrolo[2,3-f]indole-2,6(1H,5H)-dione, related to the 1H-indole-2,3-dione structure, were investigated for use in organic field-effect transistors (OFETs), demonstrating the potential of such compounds in electronic applications (Zhang et al., 2017).
Mecanismo De Acción
Target of Action
A structurally similar compound, 6-morpholin-4-yl-9h-purine, is known to target the serine/threonine-protein kinase chk1 in humans . This enzyme plays a crucial role in cell cycle checkpoint signaling pathways and cellular response to DNA damage .
Biochemical Pathways
Given its potential target, it might be involved in the regulation of cell cycle checkpoint signaling pathways .
Result of Action
Based on its potential target, it might influence cell cycle progression and the cellular response to dna damage .
Análisis Bioquímico
Biochemical Properties
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA through π-stacking and hydrogen-bonding interactions . These interactions suggest that this compound may influence DNA-related processes, such as replication and transcription.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic activity against human liver Huh-7 and human lung A549 tumor cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been demonstrated to inhibit the tyrosine kinase domain of cell-surface receptors, thereby affecting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been shown to interact with serine/threonine-protein kinase Chk1, which plays a role in DNA damage response . This interaction suggests that this compound may influence DNA repair mechanisms and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to affect cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as inhibiting excessive alcohol self-administration in Wistar rats . At higher doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic activity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transporters that facilitate its movement across cell membranes . Additionally, its distribution within tissues is influenced by its binding to specific proteins, which affects its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been shown to localize in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The nuclear localization of this compound suggests its involvement in regulating gene expression and DNA-related processes.
Propiedades
IUPAC Name |
6-morpholin-4-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-2-1-8(7-10(9)13-12(11)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUJTIWKDSPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


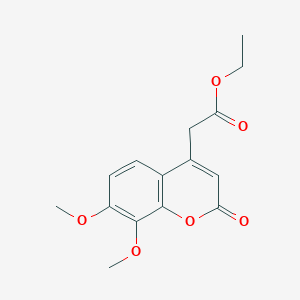
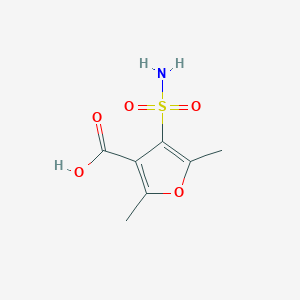
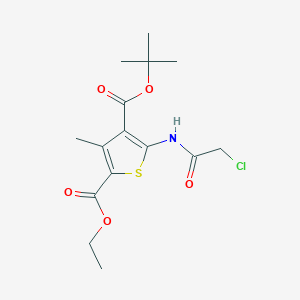
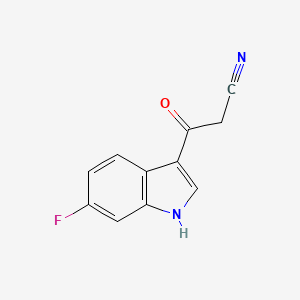
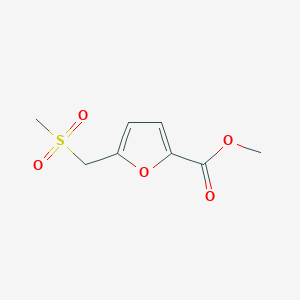
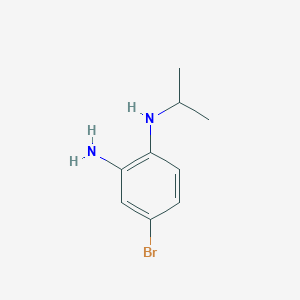
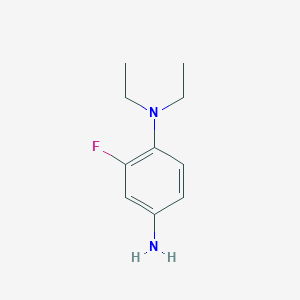
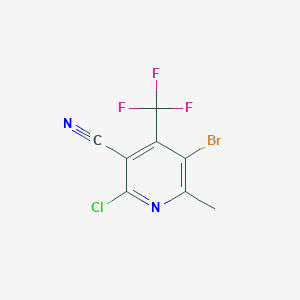
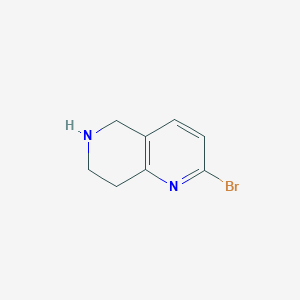
![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)


